An In-depth Technical Guide to 2-Methoxy-5-nitrobenzoic Acid
An In-depth Technical Guide to 2-Methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzoic acid, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its significant role in the development of pharmaceuticals and other complex molecules.
Chemical and Physical Properties
2-Methoxy-5-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of both a methoxy and a nitro functional group on the benzene ring. These substituents significantly influence the molecule's reactivity and physical characteristics.[1]
General Properties
| Property | Value | Reference |
| CAS Number | 40751-89-1 | [2][3] |
| Molecular Formula | C₈H₇NO₅ | [2][3] |
| Molecular Weight | 197.14 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | |
| IUPAC Name | 2-methoxy-5-nitrobenzoic acid | [3] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 155-163 °C | |
| Solubility | Moderate solubility in ethanol and chloroform. | [4] |
| Storage Temperature | Room Temperature, sealed in a dry environment. |
Computational Data
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 89.67 Ų | |
| logP | 1.3016 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Synthesis and Reactivity
The synthesis of 2-Methoxy-5-nitrobenzoic acid is primarily achieved through two main strategies: the nitration of 2-methoxybenzoic acid and the methylation of 5-nitrosalicylic acid.[2] The reactivity of the compound is dictated by the interplay of its functional groups, making it a versatile building block in organic synthesis.[1][2]
Synthetic Pathways
The most direct method involves the electrophilic aromatic substitution (nitration) of 2-methoxybenzoic acid.[2] The methoxy group is a strong activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful directing effect of the methoxy group favors the substitution at the para position (position 5), leading to the desired product.[2]
Diagram 1: Synthetic route to 2-Methoxy-5-nitrobenzoic acid.
Key Reactions
The functional groups of 2-Methoxy-5-nitrobenzoic acid allow for a range of chemical transformations:
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative), which is a common step in the synthesis of various pharmaceuticals.[2]
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification, amidation, or reduction to form the corresponding alcohol, providing numerous avenues for molecular elaboration.[2]
Experimental Protocols
While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure for a related transformation—the reduction of a nitro group on a similar scaffold—is described below to illustrate the compound's reactivity.
Protocol: Reduction of 5-Methoxy-2-nitrobenzoic acid to 2-Amino-5-methoxybenzoic acid [5]
-
Materials: 5-Methoxy-2-nitrobenzoic acid (152.2 mmol), 10% Palladium on Carbon (Pd/C) (300 mg), Tetrahydrofuran (THF) (250 mL), Hydrogen (H₂) gas balloon, Celite.
-
Procedure:
-
The 5-Methoxy-2-nitrobenzoic acid is hydrogenated over Pd/C in THF at room temperature under a hydrogen balloon.
-
The reaction mixture is stirred for 18 hours.
-
Upon completion, the catalyst is removed by filtration over Celite.
-
The filtrate is concentrated to yield the product, 2-amino-5-methoxybenzoic acid.
-
Diagram 2: Workflow for a typical reduction of a related nitrobenzoic acid.
Applications in Research and Drug Development
2-Methoxy-5-nitrobenzoic acid is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its structure serves as a scaffold for creating more complex molecules with desired biological activities.[1][2]
-
Pharmaceutical Development: It is a key component in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals and Dyes: This compound is utilized in the manufacturing of agrochemicals and dyes.[1]
-
Material Science: Its unique chemical properties are being explored for creating novel polymers and coatings.[1]
-
Analytical Chemistry: It can be used as a reagent in certain analytical methods, including chromatography.[1]
The general role of this compound in drug discovery is as a starting material. The subsequent modifications, particularly the reduction of the nitro group and derivatization of the carboxylic acid, lead to the final active pharmaceutical ingredients.
Safety and Toxicology
2-Methoxy-5-nitrobenzoic acid is classified as an irritant. Proper handling and personal protective equipment are essential.
GHS Hazard Information
| Hazard Code | Description | Reference |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Methoxy-5-nitrobenzoic acid. While raw data is not provided here, the availability of various spectra has been reported.
-
Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available and can be found in databases such as PubChem.[3] These spectra would show characteristic peaks for the carboxylic acid C=O and O-H stretches, C-O stretches of the ether and acid, and N-O stretches of the nitro group.
-
Raman Spectroscopy: Raman spectra have also been recorded for this compound.[3]
Conclusion
2-Methoxy-5-nitrobenzoic acid is a fundamentally important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the synthesis of a wide range of products, especially in the pharmaceutical sector, underscores its significance. Researchers and drug development professionals can leverage its versatile reactivity to construct complex molecular architectures for novel applications. Adherence to safety protocols is paramount when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-5-nitrobenzoic acid | 40751-89-1 | Benchchem [benchchem.com]
- 3. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 5. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
